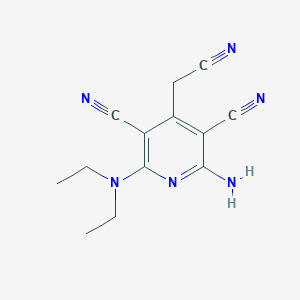
2-(Butylamino)-3-chloronaphthalene-1,4-dione
Vue d'ensemble
Description
The compound “2-(Butylamino)-3-chloronaphthalene-1,4-dione” appears to be a complex organic molecule. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also has a butylamino group (-NH-(CH2)3-CH3) attached at the 2-position and a chlorine atom at the 3-position. The 1,4-positions of the naphthalene ring are occupied by carbonyl groups (C=O), forming a 1,4-dione structure.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene core, the introduction of the carbonyl groups to form the 1,4-dione, and the attachment of the butylamino and chloro groups. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a planar naphthalene core with the various substituents adding to the complexity of the molecule. The presence of the carbonyl groups would introduce polarity to the molecule, and the butylamino group could participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups could be involved in various reactions such as reductions or nucleophilic additions. The butylamino group could also participate in reactions, especially those involving the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar carbonyl groups and a potentially hydrogen-bonding butylamino group could influence its solubility in different solvents.Applications De Recherche Scientifique
Solubility in Supercritical Carbon Dioxide
A study conducted by Zacconi et al. (2017) focused on the solubility of solid derivatives of dichlone, including compounds similar to 2-(Butylamino)-3-chloronaphthalene-1,4-dione, in supercritical carbon dioxide. The research aimed to understand the solubility behavior of these compounds at various temperatures and pressures, providing insights into their potential applications in various industrial processes, such as extraction or chemical reactions in supercritical fluids. This research contributes to the understanding of the physical properties of naphthalene derivatives in different environments (Zacconi et al., 2017).
Crystal Structure Analysis
Bayrak et al. (2018) explored the crystal structure of a compound closely related to 2-(Butylamino)-3-chloronaphthalene-1,4-dione. Through single-crystal X-ray diffraction analysis, they confirmed the structure of the compound. This type of research is crucial in understanding the molecular geometry and electronic structure of such compounds, which can influence their chemical reactivity and potential applications in fields like material science or pharmaceuticals (Bayrak et al., 2018).
Synthesis of Thio-Substituted Aminonaphthoquinones
The synthesis of novel thio-substituted aminonaphthoquinones, including derivatives of 2-(Butylamino)-3-chloronaphthalene-1,4-dione, was reported by Yıldız & Tuyun (2018). These compounds were characterized using various spectroscopic techniques. The potential biological activities of these new compounds suggest possible applications in medicinal chemistry, highlighting the importance of synthetic chemistry in developing new therapeutic agents (Yıldız & Tuyun, 2018).
Novel Straight-chained Sulfanyl Arylamino-1,4-naphthoquinones
Research by Bayrak (2017) presented the synthesis and characterization of new sulfanyl derivatives of arylamino-1,4-naphthoquinones, including compounds similar to 2-(Butylamino)-3-chloronaphthalene-1,4-dione. The spectroscopic evidence provided in this study aids in understanding the chemical properties of these derivatives, which could be significant for developing new materials or chemical agents (Bayrak, 2017).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, appropriate safety measures should be taken when handling it.
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and activities. It could be of interest in various fields such as materials science, pharmaceuticals, or chemical synthesis, depending on its specific characteristics.
Propriétés
IUPAC Name |
2-(butylamino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-3-8-16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-7,16H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFNCUAAGWEUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293642 | |
| Record name | 2-(butylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-3-chloronaphthalene-1,4-dione | |
CAS RN |
22272-30-6 | |
| Record name | NSC91106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(butylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
